2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carbon disulfide derivative, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The final step involves the attachment of the morpholine ring via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride, to facilitate the Michael addition of N-heterocycles to chalcones . Additionally, mechanochemical processes can be employed to enhance reaction efficiency and minimize the use of solvents .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the methoxyphenyl group or the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenolic derivatives, while reduction of the oxadiazole ring can produce various nitrogen-containing heterocycles.
Scientific Research Applications
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new polymers and coatings with enhanced properties, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in π-π interactions with aromatic amino acids. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound features a triazole ring instead of an oxadiazole ring and has similar applications in medicinal chemistry.
2-Chloro-1-(4-methoxyphenyl)-4-(4-morpholinyl)-4-oxo-2-buten-1-one: This compound has a similar structure but includes a chloro group and a different arrangement of functional groups.
Uniqueness
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is unique due to its combination of an oxadiazole ring and a morpholine ring, which provides distinct chemical and biological properties
Properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-20-12-4-2-3-11(9-12)14-16-17-15(22-14)23-10-13(19)18-5-7-21-8-6-18/h2-4,9H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFDNTWTZTYRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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